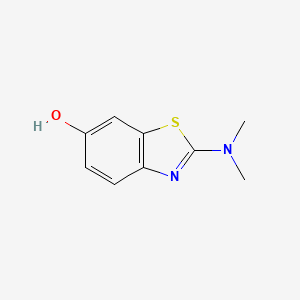

2-(Dimethylamino)-1,3-benzothiazol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11(2)9-10-7-4-3-6(12)5-8(7)13-9/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXJPLARKXKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241407 | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-04-4 | |

| Record name | 2-(Dimethylamino)-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Dimethylamino 1,3 Benzothiazol 6 Ol and Analogues

Precursor Chemistry and Intermediate Synthesis Routes

The primary and most logical precursor for the synthesis of 2-(dimethylamino)-1,3-benzothiazol-6-ol is N-(4-hydroxyphenyl)-N',N'-dimethylthiourea . The synthesis of this key intermediate can be approached through a well-established two-step process involving the formation of an isothiocyanate followed by its reaction with a secondary amine.

Step 1: Synthesis of 4-hydroxyphenyl isothiocyanate The initial step involves the conversion of an aryl amine, in this case, 4-aminophenol, into the corresponding isothiocyanate. A general and effective method for this transformation is the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base, followed by treatment with a desulfurylation agent. For instance, primary amines react with CS₂ and triethylamine (B128534) to generate a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a reagent like tosyl chloride to facilitate the decomposition to the desired isothiocyanate. organic-chemistry.org Another established one-pot protocol uses cyanuric chloride as the desulfurylation reagent under aqueous conditions, which is environmentally advantageous. beilstein-journals.orgnih.gov

Step 2: Synthesis of N-(4-hydroxyphenyl)-N',N'-dimethylthiourea Once 4-hydroxyphenyl isothiocyanate is formed, it is reacted with dimethylamine (B145610). The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition reaction directly yields the target precursor, N-(4-hydroxyphenyl)-N',N'-dimethylthiourea. This type of reaction is a standard method for producing unsymmetrically substituted thioureas. A closely related synthesis involves reacting a dithiocarbamate derivative with dimethylamine to form N-phenyl-N',N'-dimethyl-thiourea, demonstrating the feasibility of this approach. google.com

An alternative, though less common, precursor route would start with 2-amino-5-hydroxybenzenethiol . This compound, containing both the amino and thiol groups in the required ortho- and para-positions relative to the hydroxyl group, could theoretically be condensed with a reagent that provides the dimethylamino-carbon unit. However, the synthesis and stability of substituted 2-aminothiophenols can be challenging, making the thiourea (B124793) cyclization route generally more practical. lookchem.comwikipedia.orgnih.gov

Direct Synthetic Pathways for this compound

The formation of the benzothiazole (B30560) core from the N-(4-hydroxyphenyl)-N',N'-dimethylthiourea precursor is achieved through an intramolecular cyclization reaction. This transformation involves both condensation and cyclization steps to construct the heterocyclic ring.

Condensation is the initial phase of the cyclization process. For the precursor N-(4-hydroxyphenyl)-N',N'-dimethylthiourea, the key event is the formation of a new carbon-sulfur (C-S) bond. This is typically achieved under oxidative conditions. The reaction proceeds via an electrophilic attack by the sulfur atom onto the aromatic ring at the position ortho to the amino group. This step effectively closes the ring, forming a dihydrobenzothiazole intermediate. The hydroxyl group at the para-position on the phenyl ring is an electron-donating group, which helps to activate the ring towards this electrophilic substitution.

A prominent and highly relevant method for this specific transformation is the palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas, which directly yields 2-(dialkylamino)benzothiazoles. nih.gov This method is particularly suited for synthesizing the target compound from its N-(4-hydroxyphenyl)-N',N'-dimethylthiourea precursor.

Advanced Synthetic Techniques Applicable to Benzothiazole Derivatives

To improve reaction efficiency, yield, and environmental footprint, advanced synthetic techniques such as transition metal catalysis and microwave irradiation are frequently applied to the synthesis of benzothiazole derivatives.

Transition metal catalysis is a powerful tool for forming the C-S bond required for benzothiazole ring closure. Palladium, copper, and nickel catalysts are commonly employed.

For the synthesis of this compound from its thiourea precursor, a palladium-catalyzed approach is particularly effective. The Pd(OAc)₂-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas provides a direct route to 2-(dialkylamino)benzothiazoles with high yields. nih.gov This reaction proceeds without the formation of intermolecular coupling byproducts. The catalyst facilitates the C-S bond formation and subsequent oxidative aromatization in a single, efficient process. Other metals, like copper, are also used in similar intramolecular cyclizations of ortho-halothioureas. researchgate.net

| Catalyst System | Substrate Type | Product | Yield (%) | Reference |

| Pd(OAc)₂ | N-aryl-N',N'-dialkylthioureas | 2-(Dialkylamino)benzothiazoles | Up to 91% | nih.gov |

| RuCl₃ | N-arylthioureas | 2-Aminobenzothiazoles | Up to 91% | nih.gov |

| CuI / Pd(II) | ortho-halothioureas | Benzothiazoles | Good | researchgate.net |

| Ni(II) | N-arylthioureas | 2-Aminobenzothiazoles | Good | sigmaaldrich.com |

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, including the formation of heterocyclic compounds like benzothiazoles. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity.

This technology can be applied to the cyclization of N-(4-hydroxyphenyl)-N',N'-dimethylthiourea. By heating the reaction mixture in a sealed vessel using a microwave reactor, the rate of the intramolecular condensation and oxidation is significantly enhanced. Microwave-assisted protocols are often performed under solvent-free conditions or in green solvents like glycerol (B35011) or ethanol, making the synthesis more environmentally benign. lookchem.comnih.gov This rapid and efficient heating provides a powerful alternative to conventional heating methods for the synthesis of this compound and its analogues.

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

| Cyclocondensation | 2-Aminothiophenol, Aldehydes | PIFA, Microwave | 15 min | Good to Excellent | |

| Cyclisation | 2-Benzylidenoimino-6-substitutedbenzothiazole, NH₄SCN | Dioxane, Microwave, 160W | 1.5-2 min | Good | lookchem.com |

| Condensation | 2-Aminothiophenol, Aldehydes | Glycerol (solvent), Microwave | 2-10 min | 82-95% | nih.gov |

| Condensation | 2-Aminothiophenol, Hydroxy Aromatic Aldehydes | Ethanol, Microwave | - | 12-20% increase over conventional |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. nih.govmdpi.comias.ac.in This approach is highly valued for its atom economy, reduced waste generation, and operational simplicity. For the synthesis of 2-aminobenzothiazole (B30445) derivatives, a common MCR involves the reaction of an appropriately substituted aniline, a source of thiocyanate, and an oxidizing agent. nih.gov

A notable example is the Hugerschoff reaction, which involves the intramolecular cyclization of an N-arylthiourea. The mechanism is believed to proceed through the oxidation of the thiourea sulfur, creating an electrophilic thiocarbonyl group that undergoes intramolecular electrophilic aromatic substitution to form the 2-aminobenzothiazole ring. nih.gov Microwave-assisted one-pot condensation of 2-aminothiophenols with aldehydes, promoted by reagents like phenyliodoniumbis(trifluoroacetate) (PIFA), provides a rapid and efficient route to 2-substituted benzothiazoles. nih.govorgchemres.org Such methodologies offer high yields in short reaction times, often under solvent-free conditions, highlighting their green credentials. nih.gov

While a direct one-pot synthesis of this compound is not extensively documented, a plausible approach would involve the reaction of 4-amino-3-mercaptophenol with a dimethylthiocarbamoylating agent, followed by in-situ cyclization. Alternatively, MCRs that yield 2-aminobenzothiazoles can be adapted, with subsequent functionalization of the amino group.

Green Chemistry Principles and Sustainable Synthesis of Benzothiazoles

The principles of green chemistry are increasingly influencing the development of synthetic routes to benzothiazoles, aiming to minimize environmental impact. ekb.egnih.govderpharmachemica.com Key strategies include the use of environmentally benign solvents like water, microwave irradiation to accelerate reactions and reduce energy consumption, and the use of reusable catalysts. orgchemres.orgekb.egnih.govderpharmachemica.com

The synthesis of 2-arylbenzothiazoles, for instance, has been demonstrated using Amberlite IR-120 resin under microwave irradiation, showcasing a green and efficient method. nih.gov Similarly, the use of ZnO-beta zeolite as a heterogeneous catalyst for the condensation of 2-aminothiophenols with aldehydes offers high yields and catalyst reusability. researchgate.net Tandem reactions of isothiocyanates with 2-aminothiophenols have been efficiently carried out in water, demonstrating a significant rate acceleration compared to conventional organic solvents.

The application of these principles to the synthesis of this compound would involve starting from readily available and less hazardous materials, employing catalytic methods over stoichiometric reagents, and minimizing waste by design. For example, a potential green route could involve the enzymatic or chemo-catalytic cyclization of a suitable precursor in an aqueous medium.

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, including the benzothiazole core, the dimethylamino group, and the hydroxyl group. This allows for the generation of a diverse library of analogues with tailored properties.

Introduction of Diverse Substituents onto the Benzothiazole Core

The benzothiazole ring system can be functionalized at various positions to modulate its electronic and steric properties. Electrophilic aromatic substitution reactions can introduce substituents such as halogens, nitro groups, and acyl groups onto the benzene (B151609) ring, with the position of substitution directed by the existing hydroxyl group and the fused thiazole (B1198619) ring. researchgate.net For instance, halogenation can enhance the potency of biologically active benzothiazoles. researchgate.net

The 2-amino group of a precursor like 2-amino-6-hydroxybenzothiazole (B1265925) can be readily derivatized. organic-chemistry.org Acylation with various acid chlorides or anhydrides can introduce amide functionalities. researchgate.net Reductive amination or direct alkylation can be employed to introduce or modify alkyl substituents on the amino group, leading to secondary or tertiary amines like the target dimethylamino group. rroij.com Furthermore, the hydroxyl group at the 6-position is a key handle for introducing a variety of functionalities through etherification or esterification reactions.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Application |

|---|---|---|---|

| Halogenation | N-halosuccinimide, various solvents | -Cl, -Br, -I | Modulating biological activity |

| Nitration | HNO₃/H₂SO₄ | -NO₂ | Intermediate for further functionalization (e.g., reduction to amino group) |

| Acylation | Acyl chloride, pyridine | -C(O)R | Prodrug strategies, altering solubility |

| Etherification | Alkyl halide, base (e.g., K₂CO₃) | -OR | Modifying lipophilicity and pharmacokinetic properties |

Formation of Fused Heterocyclic Systems Incorporating the Benzothiazole Moiety

The inherent reactivity of the 2-aminobenzothiazole scaffold allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems. nih.govnih.gov The amino group at the 2-position can act as a nucleophile in condensation reactions with bifunctional electrophiles to construct additional rings. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]benzothiazoles, a class of compounds with significant biological activities. researchgate.net

Similarly, multicomponent reactions involving 2-aminobenzothiazoles, aldehydes, and active methylene (B1212753) compounds can generate fused pyrimidine (B1678525) rings, resulting in structures like pyrimido[2,1-b]benzothiazoles. researchgate.net These fused systems often exhibit enhanced biological properties compared to their monocyclic precursors. The synthesis of thiazolo[2,3-b]quinazolinone derivatives through a one-pot domino reaction of 2-aminobenzothiazole, an aromatic aldehyde, and a cyclic 1,3-diketone is another example of creating complex fused systems. researchgate.net

| Fused Heterocycle | Synthetic Strategy | Key Reagents |

|---|---|---|

| Imidazo[2,1-b]benzothiazole | Condensation/Cyclization | 2-Aminobenzothiazole, α-haloketone |

| Pyrimido[2,1-b]benzothiazole | Multicomponent Reaction | 2-Aminobenzothiazole, aldehyde, active methylene compound |

| Thiazolo[2,3-b]quinazolinone | Domino Reaction | 2-Aminobenzothiazole, aromatic aldehyde, cyclic 1,3-diketone |

Strategies for Isotopic Labeling of Benzothiazole Derivatives for Research Applications

Isotopic labeling is a crucial technique in drug discovery and development, enabling the study of metabolic pathways, pharmacokinetics, and target engagement using techniques like mass spectrometry and positron emission tomography (PET). nih.gov Benzothiazole derivatives, particularly those developed as imaging agents for conditions like Alzheimer's disease, are often labeled with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). researchgate.net

For the this compound scaffold, several labeling strategies can be envisioned. The dimethylamino group is a prime target for ¹¹C-labeling. This can be achieved by N-methylation of the corresponding desmethyl or monomethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). researchgate.net

Fluorine-18 labeling can be introduced onto the aromatic ring via nucleophilic substitution of a suitable precursor, such as a nitro or a leaving group (e.g., trimethylammonium). For example, a nitro-substituted precursor could be subjected to aromatic nucleophilic substitution with [¹⁸F]fluoride. The position of the hydroxyl group on the benzothiazole ring can also be a site for introducing a radiolabeled prosthetic group, such as a fluoroethyl or fluoropropyl chain, via O-alkylation.

| Isotope | Labeling Strategy | Precursor Requirement | Application |

|---|---|---|---|

| Carbon-11 (¹¹C) | N-methylation of amino group | Desmethyl or monomethyl analogue | PET imaging of receptor binding |

| Fluorine-18 (¹⁸F) | Aromatic nucleophilic substitution | Nitro- or trimethylammonium-substituted precursor | PET imaging with longer half-life |

| Fluorine-18 (¹⁸F) | O-alkylation with a fluoroalkyl group | Precursor with free hydroxyl group | PET imaging |

| Tritium (B154650) (³H) | Catalytic tritium exchange | Unlabeled compound | In vitro binding assays, metabolic studies |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Dimethylamino 1,3 Benzothiazol 6 Ol and Its Derivatives

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule's vibrational modes. These methods are instrumental in identifying functional groups and understanding the intramolecular and intermolecular interactions that define the molecular structure.

The FT-IR and FT-Raman spectra are generally complementary, with some vibrations being more active in one technique than the other. tubitak.gov.tr For instance, the C=N stretching vibration of the benzothiazole (B30560) moiety is typically observed as a sharp and intense band in the range of 1412-1513 cm⁻¹. researchgate.net The dimethylamino group would exhibit characteristic C-H stretching vibrations, typically observed between 2980-2900 cm⁻¹. researchgate.net The presence of the hydroxyl group at the 6-position would introduce a broad O-H stretching band in the FT-IR spectrum, generally in the region of 3200-3600 cm⁻¹, the position and shape of which would be sensitive to hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is expected to be a medium intensity band around 710 cm⁻¹. researchgate.net

A detailed interpretation of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a more precise assignment of the observed bands to specific vibrational modes. researchgate.netresearchgate.netsemanticscholar.org

Table 1: Expected Vibrational Band Assignments for 2-(Dimethylamino)-1,3-benzothiazol-6-ol based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretching | 3200-3600 | FT-IR |

| Aromatic C-H Stretching | >3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretching (Dimethylamino) | 2900-2980 | FT-IR, FT-Raman |

| C=C Stretching (Aromatic) | 1400-1600 | FT-IR, FT-Raman |

| C=N Stretching | 1412-1513 | FT-IR, FT-Raman |

| C-S Stretching | ~710 | FT-IR |

This table is generated based on expected values from related compounds and is for illustrative purposes.

Vibrational spectroscopy can also offer insights into the conformational flexibility of molecules. nih.gov For molecules with rotational freedom, such as the dimethylamino group in this compound, different conformers may exist in equilibrium. nih.govresearchgate.net These conformers can sometimes be distinguished by subtle shifts in their vibrational frequencies. Temperature-dependent spectroscopic studies can be particularly useful in this regard, as changes in temperature can alter the population of different conformers, leading to observable changes in the spectra. nih.gov The analysis of specific vibrational modes, particularly those involving the rotatable groups, can help in identifying the most stable conformation and understanding the energy barriers between different rotational isomers. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic structure of a molecule and the transitions between different electronic states.

The UV-Visible absorption spectrum of this compound and its derivatives is expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions within the conjugated benzothiazole system. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. researchgate.net The presence of the electron-donating dimethylamino and hydroxyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole core.

Studies on similar 2-(dimethylamino)phenyl-benzothiazole derivatives have shown absorption maxima in the visible region of the spectrum. nih.gov For instance, a long-wavelength absorption maximum around 520 nm has been reported for a related benzothiazole dye. bsu.byejournal.by The solvatochromic behavior, which is the shift in the absorption maxima with changing solvent polarity, can provide information about the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation. researchgate.net

Table 2: Expected UV-Visible Absorption Characteristics for this compound Derivatives

| Solvent Polarity | Expected λmax (nm) | Associated Transition |

| Non-polar | Shorter Wavelength | π-π |

| Polar | Longer Wavelength | π-π with Charge-Transfer Character |

This table illustrates the expected solvatochromic effect based on general principles and data from related compounds.

Many benzothiazole derivatives are known to be fluorescent, and their emission properties are of great interest for various applications. nih.govnih.gov

Upon excitation with light of an appropriate wavelength, this compound is expected to exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (Stokes shift). The magnitude of the Stokes shift can provide insights into the structural changes that occur in the excited state. nih.gov For a related styryl derivative of thioflavin T, the fluorescence spectrum was observed in the red region of the spectrum, around 600 nm. bsu.byejournal.by The fluorescence intensity and the position of the emission maximum can be influenced by factors such as solvent polarity, viscosity, and the presence of specific binding interactions. nih.govbsu.by

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of quantum yield is crucial for assessing the potential of a fluorophore for various applications. nih.gov

The quantum yield of benzothiazole derivatives can vary significantly depending on their molecular structure and environment. nih.gov For some related benzothiazole dyes, the quantum yield is extremely low in low-viscosity solvents but increases significantly in more viscous media or when bound to biomolecules. bsu.byejournal.by This behavior is often attributed to the presence of non-radiative decay pathways, such as torsional rotation of molecular fragments, which are restricted in a viscous environment, leading to an enhancement of the fluorescence emission. bsu.by The substitution pattern on the benzothiazole ring also has a profound impact on the fluorescence quantum yield, with the strategic placement of electron-donating and electron-withdrawing groups allowing for the fine-tuning of the emissive properties. nih.gov

Luminescence and Fluorescence Spectral Properties

Solvent Effects on Photophysical Characteristics

The photophysical properties, such as UV-Vis absorption and fluorescence emission, of benzothiazole derivatives are highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from the interaction between the solvent molecules and the electronic ground and excited states of the dye. For a molecule like this compound, which possesses both an electron-donating dimethylamino group and a hydroxyl group, significant solvatochromic shifts are anticipated.

The structure features a "push-pull" system, where the dimethylamino group acts as an electron donor and the benzothiazole nucleus can act as an electron acceptor. This leads to an intramolecular charge transfer (ICT) character upon photoexcitation. In such systems, the excited state is typically more polar than the ground state.

Expected Observations:

Positive Solvatochromism: An increase in solvent polarity is expected to cause a bathochromic (red) shift in the fluorescence emission spectrum. This is because more polar solvents will stabilize the highly polar excited state more effectively than the less polar ground state, thus reducing the energy gap for fluorescence. nih.gov

Absorption Spectra: The effect of solvent polarity on the absorption spectra is generally less pronounced compared to the emission spectra. nih.gov

Stokes Shift: The Stokes shift, which is the difference between the absorption and emission maxima, is expected to increase with solvent polarity. This is a direct consequence of the more significant stabilization of the excited state in polar solvents.

For context, studies on other 2-aminobenzothiazole-based dyes have demonstrated strong solvatochromic performance, where hydrogen bonding and solvent polarity significantly influence the chromotropic phenomena. jchps.com For instance, related 2-phenylbenzothiazole (B1203474) derivatives show absorption in the UV range and emission in the blue region, with the excited states being more polar than the ground states. nih.gov

Table 1: Anticipated Solvent Effects on Photophysical Properties of this compound

| Solvent | Polarity (ET(30)) | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Toluene | Low | Shorter Wavelength | Shorter Wavelength | Smaller |

| Dichloromethane | Medium | ↓ | ↓ | ↓ |

| Acetone | Medium-High | ↓ | ↓ | ↓ |

| Acetonitrile | High | ↓ | ↓ | ↓ |

| Methanol | High (protic) | Longer Wavelength | Longer Wavelength | Larger |

| Water | Very High (protic) | Longest Wavelength | Longest Wavelength | Largest |

Note: This table is illustrative, based on general principles of solvatochromism for similar dye molecules. Specific values require experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide definitive confirmation of the structure of this compound.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The benzothiazole ring has three protons. Their chemical shifts and coupling patterns would be characteristic. The proton at C4 (adjacent to the sulfur) would likely appear at the most downfield position among the aromatic protons. The protons at C5 and C7 would show coupling to each other.

Dimethylamino Protons: A sharp singlet corresponding to the six equivalent protons of the two methyl groups (-N(CH₃)₂) would be observed, likely in the range of δ 3.0-3.5 ppm.

Hydroxyl Proton: A broad singlet for the phenolic -OH proton would be present. Its chemical shift would be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

Benzothiazole Carbons: Seven distinct signals would be expected for the carbons of the benzothiazole ring system.

The C2 carbon, bonded to both the ring nitrogen and sulfur as well as the exocyclic dimethylamino group, would be significantly downfield (typically >160 ppm).

The C6 carbon, attached to the hydroxyl group, would also be shifted downfield.

The remaining aromatic carbons would appear in the typical aromatic region (δ 110-150 ppm).

Dimethylamino Carbons: A signal corresponding to the two equivalent methyl carbons would be observed in the aliphatic region (typically δ 30-45 ppm).

For comparison, ¹H and ¹³C NMR data have been reported for various other 2-aminobenzothiazole (B30445) derivatives, confirming these general chemical shift regions. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -N(CH₃)₂ | ~3.1 (s, 6H) | ~40.0 |

| C2 | - | >165.0 |

| C4 | Downfield aromatic | ~120-130 |

| C5 | Mid-field aromatic | ~115-125 |

| C6 | - | ~150-160 (C-OH) |

| C7 | Upfield aromatic | ~110-120 |

| C3a (bridgehead) | - | ~145-155 |

| C7a (bridgehead) | - | ~130-140 |

| -OH | Variable (broad s, 1H) | - |

Note: These are estimated values based on data from analogous structures and general NMR principles. Experimental verification is required.

Mass Spectrometry for Precise Molecular Structure Verification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, and its fragmentation pattern provides valuable structural information. For this compound (C₉H₁₀N₂OS), the calculated molecular weight is approximately 194.05 Da.

Expected Mass Spectrum Features:

Molecular Ion (M⁺•): A prominent molecular ion peak would be expected at an m/z value corresponding to the molecular weight (194). Due to the stable aromatic benzothiazole core, this peak should be readily observable. libretexts.org

Key Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this case, the bond between the benzothiazole ring and the dimethylamino group is not a C-C bond. However, loss of a methyl radical (•CH₃, 15 Da) from the dimethylamino group is a plausible fragmentation, leading to a fragment ion at m/z 179.

Loss of CO: Phenolic compounds can sometimes lose carbon monoxide (CO, 28 Da) after rearrangement, although this is less common than for other carbonyl-containing structures.

Ring Cleavage: The benzothiazole ring itself can undergo fragmentation. A characteristic fragmentation of 2-aminobenzothiazoles involves the cleavage of the thiazole (B1198619) ring. For the parent 2-aminobenzothiazole, fragments at m/z 124, 109, and 92 are observed, corresponding to various ring fragments. Similar fragmentation patterns, shifted by the mass of the substituents, could be expected.

Dehydration: Alcohols can undergo dehydration, leading to a loss of water (H₂O, 18 Da). However, this is more common for aliphatic alcohols than for phenols. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Notes |

|---|---|---|

| 194 | [C₉H₁₀N₂OS]⁺• | Molecular Ion (M⁺•) |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylamino group |

| 166 | [M - CO]⁺• | Potential loss of carbon monoxide |

| 151 | [M - HN(CH₃)₂]⁺• | Loss of the dimethylamino group (unlikely as a primary step) |

Note: This table presents plausible fragmentation pathways based on the functional groups present. The actual mass spectrum would be required to confirm the dominant fragmentation routes.

Computational and Theoretical Chemistry Investigations of 2 Dimethylamino 1,3 Benzothiazol 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level.

Molecular Geometry Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure (its equilibrium geometry) must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy. For a flexible molecule, a conformational analysis would also be necessary to identify the various low-energy shapes (conformers) it can adopt. While crystallographic data exists for structurally related compounds, which reveals their planar conformation, specific conformational analysis or geometry optimization data for 2-(Dimethylamino)-1,3-benzothiazol-6-ol is not available. nih.gov

Electronic Property Analysis

From a successfully optimized geometry, a wealth of information about the molecule's electronic properties can be derived.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. researchgate.net This analysis translates the complex, delocalized molecular orbitals into localized electron-pair "bonding" orbitals (donors) and "antibonding" orbitals (acceptors). The interaction between a filled donor orbital and a vacant acceptor orbital leads to charge delocalization, which stabilizes the molecule. scirp.orgscirp.org

The strength of these interactions is quantified by the second-order perturbation interaction energy, E(2). scirp.orgresearchgate.net A higher E(2) value indicates a more significant interaction and greater stabilization. For benzothiazole (B30560) derivatives, key interactions often involve the delocalization of lone pair (LP) electrons from nitrogen and sulfur atoms into the antibonding orbitals (π*) of the aromatic system. In the case of this compound, significant stabilization would be expected from interactions involving the lone pairs of the dimethylamino nitrogen, the thiazole (B1198619) nitrogen, the sulfur atom, and the hydroxyl oxygen with the π-conjugated system.

Table 1: Representative NBO Second-Order Perturbation Theory Analysis for Interactions in Benzothiazole Derivatives This table presents typical stabilization energies found in related benzothiazole structures to illustrate the principles of NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C) | 5.8 | Lone Pair -> Antibonding π |

| LP (1) S | σ* (C-N) | 2.1 | Lone Pair -> Antibonding σ |

| π (C-C) | π* (C-N) | 20.5 | π -> π* Conjugation |

| π (C-N) | π* (C-C) | 18.9 | π -> π* Conjugation |

Data is illustrative and based on analyses of the benzothiazole scaffold. scirp.org

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Computational methods like Natural Population Analysis (NPA), which is part of the NBO analysis, provide a way to assign partial atomic charges to each atom.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. scirp.org The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), typically found around electronegative atoms like nitrogen and oxygen. These are sites prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential (electron-deficient), often located around hydrogen atoms, particularly those attached to electronegative atoms (like the hydroxyl proton). These are sites for nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the dimethylamino and thiazole groups, as well as the oxygen of the hydroxyl group. A region of high positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group. scirp.org

Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. DFT calculations are widely used to compute vibrational frequencies (FT-IR and FT-Raman) and electronic transitions (UV-Visible absorption spectra). mdpi.comcore.ac.uk

Theoretical vibrational frequencies are often systematically higher than experimental values due to the calculations being based on a harmonic oscillator model in the gas phase. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra recorded in the solid or liquid phase. core.ac.uk The analysis of calculated spectra allows for a detailed assignment of specific vibrational modes to the observed experimental bands. mdpi.comresearchgate.net

Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating excitation energies and oscillator strengths. scirp.org The primary electronic transitions in benzothiazole derivatives typically involve excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are often π → π* transitions within the conjugated system. scirp.org

Table 2: Representative Correlation of Theoretical and Experimental Vibrational Frequencies for a Benzothiazole Derivative This table illustrates the typical correlation between calculated (scaled) and observed IR frequencies for benzothiazole-type molecules.

| Vibrational Mode | Theoretical (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3568 | 3572 |

| C-H Aromatic Stretch | 3130 | 3132 |

| C=N Stretch | 1635 | 1640 |

| C-C Ring Stretch | 1480 | 1460 |

| C-S Stretch | 712 | 710 |

Data is illustrative and based on studies of related benzothiazole derivatives. mdpi.comresearchgate.net

Investigation of Nonlinear Optical (NLO) Properties through Computational Models

Molecules with significant Nonlinear Optical (NLO) properties are crucial for applications in modern photonics and telecommunications. researchgate.net Organic molecules featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge (a D-π-A system) are promising candidates for NLO materials. The structure of this compound, with the electron-donating dimethylamino and hydroxyl groups and the benzothiazole core, fits this push-pull motif, suggesting potential for NLO activity.

Computational models, particularly DFT, are essential for predicting and understanding the NLO response of molecules. mdpi.com These calculations can guide the design of new materials with enhanced NLO properties. researchgate.net

The key parameter for quantifying the second-order NLO response of a molecule is the first hyperpolarizability (β). mdpi.com A large β value is indicative of a strong NLO response. Quantum chemical calculations can reliably predict the components of the hyperpolarizability tensor, from which the total (or static) first hyperpolarizability (β_tot) is determined. researchgate.net

Studies on various benzothiazole derivatives have shown that modifying the donor and acceptor groups significantly impacts the hyperpolarizability. mdpi.com The introduction of strong electron-donating groups, like the dimethylamino group, is expected to enhance the intramolecular charge transfer and thus increase the β value. researchgate.net

Table 3: Representative Calculated First Hyperpolarizability (β_tot) Values for Benzothiazole Derivatives This table shows how different substituents can influence the NLO properties of the benzothiazole core. Values are illustrative.

| Compound | Substituent | β_tot (a.u.) |

| Benzothiazole-1 | -H (Reference) | 150 |

| Benzothiazole-2 | -NH₂ | 450 |

| Benzothiazole-3 | -OCH₃ | 380 |

| Benzothiazole-4 | -CF₃ | 95 |

Data is illustrative and based on computational studies of various substituted benzothiazoles. mdpi.comresearchgate.net

Self-focusing is a third-order NLO phenomenon that occurs when a high-intensity light beam, such as a laser, propagates through a medium. wikipedia.org The intense electric field of the light modifies the refractive index of the material. If the refractive index increases with light intensity (a positive nonlinear refractive index), the medium acts like a focusing lens, causing the beam to collapse inward. wikipedia.orgnumberanalytics.com

This behavior is governed by the third-order susceptibility (χ⁽³⁾) and the second hyperpolarizability (γ) of the molecule. While specific calculations for this compound are not available, theoretical studies can predict the sign and magnitude of these parameters. A positive nonlinear refractive index, which leads to self-focusing, is a common characteristic of many organic materials with delocalized π-electron systems. researchgate.nettaylorandfrancis.com Computational simulations can model the propagation of light through such a material to predict the conditions under which self-focusing would occur. researchgate.net

Structure Activity Relationship Sar Studies in Benzothiazole Chemistry

Impact of Structural Modifications and Substituents on Electronic and Steric Properties

The electronic and steric properties of the benzothiazole (B30560) nucleus can be finely tuned by introducing various substituents, which in turn affects the molecule's reactivity and interaction with biological targets. mdpi.comnih.gov The distribution of electron density, characterized by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly sensitive to the nature of these substituents. researchgate.net

The introduction of electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) tends to destabilize the frontier molecular orbitals. orgchemres.org Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) stabilize these orbitals. mdpi.comorgchemres.org This modulation of HOMO and LUMO energy levels directly impacts the HOMO-LUMO energy gap (ΔE). A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com

For instance, studies on a series of benzothiazole derivatives showed that a compound bearing a -CF₃ group had the lowest ΔE value (4.46 eV), indicating it was the least stable and most reactive in the series. mdpi.com In contrast, derivatives with a phenyl or a para-methylphenyl group exhibited higher ΔE values (4.73 eV and 4.71 eV, respectively), rendering them more stable and less reactive. mdpi.com Similarly, the substitution of a nitro group (-NO₂) has been shown to lower both HOMO and LUMO energy levels, reducing the energy gap and enhancing charge transport properties. mdpi.comnih.gov

These electronic modifications are critical as they influence the molecule's ability to participate in charge transfer interactions, which are often crucial for binding to target proteins. researchgate.net The spatial arrangement and bulkiness of substituents (steric properties) also play a role by affecting how the molecule fits into a binding site.

| Compound/Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Impact on Reactivity |

| Phenyl (Unsubstituted) | - | - | 4.73 | Most Stable, Least Reactive mdpi.com |

| para-Methylphenyl (-CH₃) | - | - | 4.71 | Stable, Less Reactive mdpi.com |

| para-Methoxyphenyl (-OCH₃) | - | - | 4.64 | Intermediate Reactivity mdpi.com |

| para-Chlorophenyl (-Cl) | - | - | 4.62 | Intermediate Reactivity mdpi.com |

| Phenyl with -CF₃ | - | - | 4.46 | Least Stable, Most Reactive mdpi.com |

| Furan with -NO₂ | -6.18 | -3.35 | 2.83 | Reduced Gap, Advantageous for Charge Transport mdpi.comnih.gov |

Data derived from computational studies on various benzothiazole derivatives. mdpi.comnih.govmdpi.com

Correlations Between Molecular Structure and Specific Functional Attributes (e.g., binding affinities)

SAR studies have established clear correlations between the structural features of benzothiazole derivatives and their functional attributes, such as binding affinities to specific biological targets. Modifications at the C-2 and C-6 positions of the benzothiazole ring are often crucial for determining the compound's biological properties. researchgate.net

For example, in a series of 2,6-disubstituted benzothiazoles designed as Hsp90 C-terminal-domain inhibitors, the nature of the substituent at both positions significantly influenced antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com Attaching different amines to the carboxylic acid at the C-6 position led to a range of potencies. A derivative with a para-chlorophenyl substituent at C-6 was identified as a promising candidate for further exploration. mdpi.com

In the context of antimicrobial agents, the activity of benzothiazole derivatives can be attributed to their ability to interact with various cellular targets, including DNA gyrase and dihydroorotase. nih.gov A study on novel benzothiazoles found that compounds 3 and 4 in their series showed significant inhibitory activity against E. coli, with Minimum Inhibitory Concentration (MIC) values of 25 µg/mL. nih.gov Another study targeting the DHPS enzyme found that compound 16c was highly active against S. aureus, with an MIC of 0.025 mM, outperforming standard drugs. mdpi.com The SAR for a series of 2-aminobenzothiazole-thiazolidinedione hybrids revealed that introducing a substituent on the phenyl ring enhanced cytotoxic activity, while the position of the substituent was also critical. nih.gov

These examples underscore the principle that specific substitutions on the benzothiazole scaffold directly correlate with binding affinity and subsequent biological function, whether it be enzyme inhibition or cytotoxicity.

| Benzothiazole Derivative Series | Target | Key Structural Feature | Result |

| 2,6-disubstituted benzothiazoles | Hsp90 C-terminal domain | para-chlorophenyl at C-6 | Promising antiproliferative activity in MCF-7 cells mdpi.com |

| Novel benzothiazoles | E. coli dihydroorotase | Specific substitutions (compounds 3 & 4) | Significant antibacterial activity (MIC = 25 µg/mL) nih.gov |

| Benzothiazole-pyrazolone hybrids | S. aureus DHPS enzyme | Compound 16c | Superior activity to standard drugs (MIC = 0.025 mM) mdpi.com |

| 2-aminobenzothiazole-TZD hybrids | Cancer cell lines (HepG2, HCT-116, MCF-7) | Substituted phenyl ring | Enhanced cytotoxic activity nih.gov |

Ligand-Based Drug Discovery Approaches and Pharmacophore Modeling for Benzothiazole Systems

When the three-dimensional structure of a biological target is unknown, ligand-based drug discovery methods become invaluable. researchgate.net These approaches rely on analyzing a set of known active molecules to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target receptor and elicit a biological response.

For benzothiazole systems, pharmacophore modeling has been successfully used to identify key structural requirements for activity against various targets. In a study aimed at designing inhibitors for the p56lck enzyme, a crucial target in inflammatory disorders, a six-point pharmacophore hypothesis was developed. researchgate.net The optimal model, designated AADHRR.15, consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). researchgate.net This model proved to be a reliable tool for predicting the activity of new compounds. researchgate.net

Pharmacophore models serve dual purposes: they provide a deeper understanding of the SAR and can be used as 3D queries for virtual screening of large compound libraries to identify novel hits with the desired structural features. researchgate.net This computational approach accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of being active. biointerfaceresearch.com

Molecular Docking Studies to Elucidate Target Interactions of Benzothiazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the specific molecular interactions that stabilize the complex. ijprajournal.com This method is instrumental in rational drug design and in explaining the SAR of a compound series at the atomic level. biointerfaceresearch.com

Docking studies performed on various benzothiazole derivatives have elucidated their binding modes with a range of biological targets. For antimicrobial benzothiazoles, docking into the active site of E. coli dihydroorotase revealed the formation of hydrogen bonds with key amino acid residues like LEU222 or ASN44. nih.gov The bulky thiazole (B1198619) and naphthalene (B1677914) rings of the docked compounds also showed strong hydrophobic interactions at the entrance to the active site, which could interfere with substrate access. nih.gov In another study, benzothiazole derivatives were docked into the DNA gyrase protein (PDB: 3G75), and the docking scores were found to be consistent with their experimentally observed antimicrobial activity. researchgate.net

For anticancer applications, docking studies of benzothiazole-thiazole hybrids as p56lck inhibitors identified crucial binding patterns within the ATP binding site. biointerfaceresearch.com Similarly, when a potent benzothiazole-based Hsp90 inhibitor was docked into the C-terminal domain of the protein, the model suggested that a cationic center at the C-2 position of the benzothiazole core forms an ionic interaction with a key aspartic acid residue (Asp537). mdpi.com These detailed interaction maps are vital for optimizing lead compounds to enhance their binding affinity and selectivity. researchgate.net

| Benzothiazole Derivative | Target Protein (PDB ID) | Key Interacting Residues | Type of Interaction |

| Antimicrobial Benzothiazoles | E. coli Dihydroorotase | LEU222, ASN44 | Hydrogen Bonds, Hydrophobic Interactions nih.gov |

| Anticonvulsant Benzothiazoles | GABA-aminotransferase (1OHV) | N-Glu109, N-Asn110 | Hydrogen Bonds wjarr.com |

| Hsp90 Inhibitors | Hsp90β C-terminal domain | Asp537 | Ionic Interaction mdpi.com |

| AChE Inhibitors | Acetylcholinesterase (AChE) | Y72, W86, S203, W286, F338 | Hydrogen Bonds, π-π Interactions mdpi.com |

| Anticancer Benzothiazoles | DNA Gyrase (3G75) | Not specified | Consistent with antimicrobial activity researchgate.net |

Advanced Research Applications and Mechanistic Studies of Benzothiazole Compounds

Application as Fluorescent Probes and Markers in Biological Systems

Benzothiazole (B30560) derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of biomedical research due to their unique photophysical properties. These properties, which include strong fluorescence and environmental sensitivity, make them ideal candidates for the development of fluorescent probes and markers for biological systems.

Imaging Biomolecules and Cellular Processes at a Mechanistic Level

While direct studies on the application of 2-(Dimethylamino)-1,3-benzothiazol-6-ol for imaging biomolecules are not extensively documented, the broader family of 2-arylbenzothiazoles has been recognized for its potential in this area. The fluorescence of these compounds is often sensitive to the polarity and viscosity of their microenvironment, a characteristic that can be exploited to study cellular processes. For instance, changes in the fluorescence emission of a benzothiazole-based probe can indicate binding to a specific biomolecule or a change in the local cellular environment, providing insights at a mechanistic level. The inherent donor-acceptor structure of molecules like 2-(4-dimethylaminophenyl)benzothiazole contributes to their interesting photophysical properties, which are foundational for their use in cellular imaging.

Research on related benzothiadiazole (BTD) derivatives has shown their utility as bioimaging scaffolds for fluorescence cell microscopy. These compounds exhibit high photostability, large Stokes shifts, and solvatochromic properties, making them suitable for imaging intracellular components like lipid droplets. The lipophilicity of these probes often correlates with their specificity for certain organelles. Although specific data for this compound is not available, its structural similarities suggest potential for similar applications, pending further investigation into its photophysical properties within cellular environments.

Development of Viscosity-Sensitive Fluorescent Markers for Microenvironment Sensing

The development of viscosity-sensitive fluorescent markers, often called "molecular rotors," is a burgeoning field in biological research, as cellular viscosity is a key parameter in many physiological and pathological processes. These probes typically feature a structure that allows for intramolecular rotation in the excited state. In environments with low viscosity, this rotation is facile and leads to non-radiative decay, resulting in weak fluorescence. Conversely, in viscous environments, the rotation is hindered, leading to a significant increase in fluorescence quantum yield.

Compounds with a p-N,N,-dialkylaminobenzylidene cyanoacetate (B8463686) motif are well-known molecular rotors that form twisted intramolecular charge-transfer (TICT) complexes in the excited state. While this compound does not fit this exact structural class, the principle of restricted intramolecular rotation is applicable to a wide range of fluorescent molecules. Benzothiazole-functionalized pyronin dyes have been developed as red-emission fluorescent probes that can act as molecular rotors to respond to changes in viscosity. These probes have been successfully used to image the viscous microenvironment of lysosomes. Given the structural components of this compound, it is plausible that it or its derivatives could be engineered to function as viscosity-sensitive probes, though specific research in this area is currently lacking.

Investigation of Interactions with Specific Macromolecular Targets

The benzothiazole scaffold is a key pharmacophore that facilitates interactions with a variety of macromolecular targets, including proteins and enzymes. This has led to its investigation in the context of diagnostic tool development and as a core structure for enzyme inhibitors.

Research into Amyloid Plaque Binding for Diagnostic Tool Development (e.g., PET Imaging Agents)

A significant area of research for benzothiazole derivatives is in the development of imaging agents for amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. The uncharged derivative of Thioflavin-T, 2-(4′-Methylaminophenyl)benzothiazole (BTA-1), has demonstrated high affinity for Aβ fibrils and the ability to cross the blood-brain barrier. nih.gov Studies on postmortem human brain tissue have shown that the binding of BTA-1 is predominantly to the amyloid component, with high specificity. nih.gov

The spectroscopic properties of a closely related compound, 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2), have been investigated in the presence of insulin (B600854) amyloid fibrils. nih.gov BTA-2 exhibits a characteristic blue-shift in its emission spectrum and an increase in fluorescence intensity upon binding to these fibrils, making it a highly fluorescent marker for amyloid aggregates. nih.gov

A fluorinated derivative, 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol, known as [18F]Flutemetamol, has been developed as a positron emission tomography (PET) tracer for the detection of Aβ plaques. nih.gov This radiolabeled compound shows high binding specificity for Aβ deposits in the brain. nih.gov The collective findings from these related compounds strongly suggest that the 2-(dimethylamino)phenyl-benzothiazole core structure is a highly effective scaffold for targeting amyloid plaques.

| Compound | Target | Application | Key Findings |

| 2-(4′-Methylaminophenyl)benzothiazole (BTA-1) | Aβ fibrils | Preclinical research for amyloid imaging | High affinity and specificity for Aβ plaques in postmortem brain tissue. nih.gov |

| 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2) | Insulin amyloid fibrils | In vitro amyloid labeling | Increased fluorescence intensity and blue-shift upon binding to fibrils. nih.gov |

| [18F]Flutemetamol | β-Amyloid plaque | PET Imaging Agent for Alzheimer's Disease | High sensitivity and specificity for detecting Aβ plaques in vivo. nih.gov |

Mechanisms of Enzyme Inhibition by Benzothiazole Compounds

In the context of other diseases, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in diabetes. Docking studies of these compounds have indicated potential hydrogen bond interactions with the catalytic amino acid residues in the enzyme's active site. This highlights a common mechanism of enzyme inhibition by benzothiazole derivatives, which involves competitive binding to the active site, thereby preventing the natural substrate from binding.

Mechanistic Studies of Antimicrobial Activity of Benzothiazole Derivatives

Benzothiazole derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.net While the specific antimicrobial mechanisms of this compound have not been detailed in the available literature, studies on other benzothiazole compounds have elucidated several potential modes of action.

One of the key mechanisms is the inhibition of essential bacterial enzymes. For example, some benzothiazole derivatives have been found to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. nih.gov Others have been shown to target dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis. nih.gov Peptide deformylase and various reductases are other bacterial enzymes that have been identified as targets for benzothiazole-based inhibitors. nih.gov The inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death.

Another proposed mechanism of antimicrobial action is the disruption of the bacterial cell membrane. Some benzothiazole compounds are thought to interfere with the integrity of the plasma membrane, leading to the leakage of cellular contents and subsequent cell lysis. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the benzothiazole ring play a crucial role in determining the antimicrobial potency and the specific mechanism of action. nih.gov For example, the substitution of methyl or bromo groups at the 7th position of the benzothiazole ring has been shown to enhance antibacterial activity. nih.gov

| Target Enzyme/Mechanism | Effect | Example of Benzothiazole Derivative Class |

| DNA Gyrase | Inhibition of DNA replication | 2-Aminobenzothiazole (B30445) derivatives |

| Dihydroorotase | Inhibition of pyrimidine biosynthesis | Benzothiazole derivatives with methyl or bromo substitutions |

| Peptide Deformylase | Inhibition of protein synthesis | Isatin-benzothiazole hybrids |

| Cell Membrane Disruption | Leakage of cellular contents | General benzothiazole derivatives |

Elucidation of Antibacterial Action Mechanisms

Benzothiazole derivatives have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net Their mechanisms of action are diverse and often depend on the specific substitutions on the benzothiazole core.

One of the primary mechanisms of antibacterial action is the inhibition of essential bacterial enzymes . For instance, certain benzothiazole derivatives have been identified as potent inhibitors of DNA gyrase , an enzyme crucial for DNA replication and repair in bacteria. nih.gov By targeting the B subunit of DNA gyrase (GyrB), these compounds can effectively halt bacterial proliferation. nih.gov Another key enzymatic target is dihydropteroate synthase (DHPS) , an enzyme involved in the folic acid biosynthesis pathway, which is essential for bacterial survival. nih.govmdpi.com Some sulfonamide-bearing benzothiazole derivatives have shown excellent inhibitory activity against DHPS. mdpi.com Additionally, dihydroorotase , an enzyme in the pyrimidine biosynthesis pathway, has also been identified as a target for some benzothiazole compounds. nih.govnih.gov

Beyond enzymatic inhibition, some benzothiazole derivatives exert their antibacterial effects through membrane perturbation . These compounds can interact with the bacterial cell membrane, leading to its disruption, increased permeability, and subsequent leakage of intracellular components, ultimately causing cell death. rsc.org The lipophilic nature of the benzothiazole scaffold is believed to facilitate this interaction with the lipid bilayer of the bacterial membrane.

| Mechanism of Antibacterial Action | Target Enzyme/Process | Examples of Benzothiazole Derivatives | References |

| Inhibition of DNA Replication | DNA Gyrase (GyrB) | Acetamide and Boc-glycin substituted benzothiazoles | nih.gov |

| Inhibition of Folic Acid Synthesis | Dihydropteroate Synthase (DHPS) | Sulfonamide-bearing benzothiazoles | nih.govmdpi.com |

| Inhibition of Pyrimidine Synthesis | Dihydroorotase | Benzothiazole derivatives with bulky thiazole (B1198619) and naphthalene (B1677914) rings | nih.govnih.gov |

| Membrane Disruption | Bacterial Cell Membrane | Benzothiazole derivatives with chloro and methoxy (B1213986) substitutions | rsc.org |

Exploration of Antifungal Action Mechanisms

The antifungal activity of benzothiazole derivatives has been documented against various fungal pathogens, including Candida albicans and Aspergillus niger. nih.govresearchgate.netnih.gov The mechanisms underlying their antifungal effects are still being actively investigated, but some key insights have been gained.

A significant target for some benzothiazole antifungals is N-myristoyltransferase (NMT) . rsc.org NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as myristoylation, is crucial for protein localization and function. Inhibition of NMT disrupts these vital cellular processes, leading to fungal cell death. rsc.org

Other benzothiazole compounds have been observed to cause morphological abnormalities in fungal cells . nih.gov Studies using scanning electron microscopy have revealed that treatment with certain benzothiazoles can lead to distorted and shrunken mycelia, malformation of conidia, and complete inhibition of conidial germination. nih.gov This suggests that these compounds may interfere with cell wall synthesis or integrity. Furthermore, some derivatives have been shown to induce the leakage of DNA and proteins from fungal spores, indicating membrane-disrupting activity. nih.gov

Research into Antibiofilm Activity and Inhibition Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Several benzothiazole derivatives have demonstrated promising antibiofilm activity . researchgate.netjocpr.comfrontiersin.orgnih.gov

The antibiofilm mechanisms of benzothiazole compounds are often linked to their primary antibacterial actions. By inhibiting bacterial growth, these compounds can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. nih.gov Some studies have shown that benzothiazole derivatives can significantly inhibit biofilm formation at concentrations below their minimum inhibitory concentration (MIC), suggesting a more specific anti-biofilm mechanism. frontiersin.org

Another proposed mechanism is the interference with quorum sensing (QS) . Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. This process is crucial for biofilm formation and virulence factor production. Some tetrazine-based benzothiazole derivatives have been shown to inhibit violacein (B1683560) production, a marker for QS, indicating that they may disrupt this communication system and thereby prevent biofilm formation. nih.gov

| Compound Type | Target Organism | Observed Effect | Potential Mechanism | References |

| 2-Imino-thiazolidin-4-one hybrids | Candida isolates | Inhibition of biofilm formation | Not specified | researchgate.net |

| Tetrazine-based benzothiazoles | Gram-positive and Gram-negative bacteria | Prevention of biofilm formation | Anti-quorum sensing activity | nih.gov |

| 2-Azidobenzothiazoles | E. faecalis and S. aureus | Inhibition of biofilm formation | Not specified | frontiersin.org |

Anti-tubercular Activity Mechanisms (e.g., DprE1 Inhibition)

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. Benzothiazole derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. researchgate.netnih.gov

A key target for many anti-tubercular benzothiazoles is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . nih.govplos.orgnih.govacs.orgdntb.gov.ua DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan, which are essential components of the cell wall. nih.gov Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial death. plos.org

Many benzothiazinones, a class of benzothiazole-related compounds, act as suicide inhibitors of DprE1. acs.org These compounds are prodrugs that are activated within the bacterium. The nitro group on the benzothiazinone core is reduced to a reactive nitroso derivative, which then forms a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govacs.org

Mechanistic Studies of Anticancer Activity of Benzothiazole Derivatives

Benzothiazole derivatives have demonstrated significant anticancer activity against a wide range of cancer cell lines, and their mechanisms of action are multifaceted. tandfonline.comtandfonline.comnih.govnih.gov

In Vitro Mechanistic Investigations of Cellular Responses

In vitro studies have revealed several key cellular responses to treatment with benzothiazole derivatives. A common mechanism is the induction of apoptosis , or programmed cell death. frontiersin.orgmdpi.com This can be triggered through both intrinsic and extrinsic pathways. Some benzothiazole derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, which are key executioners of apoptosis. mdpi.com

Another important mechanism is the inhibition of key signaling pathways that are often dysregulated in cancer. For example, some benzothiazole derivatives have been found to inhibit the AKT and ERK signaling pathways , which are crucial for cancer cell proliferation, survival, and metastasis. nih.gov By blocking these pathways, these compounds can effectively halt tumor growth.

Furthermore, some benzothiazole derivatives can act as DNA intercalating agents , inserting themselves between the base pairs of the DNA double helix. mdpi.com This can lead to DNA damage and interfere with DNA replication and transcription, ultimately triggering cell death. The prodrug Phortress, for instance, is metabolized to a reactive species that attacks and breaks DNA strands. mdpi.com

| Cellular Response | Specific Mechanism | Example Compound Classes | References |

| Apoptosis Induction | Disruption of mitochondrial membrane potential, caspase activation | Imidazo[2,1-b] rsc.orgplos.orgbenzothiazole derivatives, Amidino benzothiazoles | tandfonline.commdpi.com |

| Inhibition of Signaling Pathways | Dual inhibition of AKT and ERK phosphorylation | Nitro-substituted benzothiazole derivatives | nih.gov |

| DNA Damage | DNA intercalation and strand breakage | 2-(4-Amino-3-methylphenyl)benzothiazole (metabolite of Phortress) | mdpi.commdpi.com |

| Kinase Inhibition | Inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase | Benzothiazole and chromone (B188151) derivatives | nih.gov |

Research into Radiosensitizing Activity Mechanisms

Radiosensitizers are compounds that make cancer cells more susceptible to the damaging effects of radiation therapy. Some benzothiazole derivatives have been investigated for their potential as radiosensitizers. researchgate.net

The proposed mechanism of action for these compounds is similar to the "oxygen effect," where the presence of oxygen enhances the cell-killing effects of radiation. researchgate.net These electron-affixing benzothiazole derivatives are thought to capture free radicals, such as hydroxyl radicals, that are generated by radiation. This prevents the repair of radiation-induced damage to cellular macromolecules, particularly DNA, thereby enhancing the lethal effects of the radiation. researchgate.net Studies have shown that certain imidazo[2,1-b] rsc.orgplos.orgbenzothiazole derivatives can enhance DNA fragmentation in cancer cells when combined with radiation, supporting this proposed mechanism. researchgate.net

Other Investigated Biological Activity Mechanisms of Benzothiazole Derivatives (e.g., anti-inflammatory, neuroprotective, anticonvulsant, anti-diabetic)

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities. nih.govnih.gov Beyond their well-known applications, derivatives of this heterocyclic system have been extensively investigated for their potential in treating a range of other conditions, including inflammation, neurodegenerative diseases, epilepsy, and diabetes. nih.govnih.govnih.gov These investigations have uncovered several mechanisms of action, highlighting the versatility of the benzothiazole nucleus in interacting with various biological targets.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of benzothiazole derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade. A significant body of research has focused on their role as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins. researchgate.netdergipark.org.tr

One mechanistic pathway involves the suppression of the NF-κB (nuclear factor kappa B) signaling pathway. By inhibiting NF-κB, certain 2-substituted benzothiazole compounds can consequently reduce the expression and activation of downstream inflammatory mediators, including COX-2 and inducible nitric oxide synthase (iNOS). nih.gov Studies on hepatocellular carcinoma cell lines demonstrated that benzothiazole derivatives with fluorine and nitro substituents effectively suppressed COX-2 and iNOS activation by inhibiting NF-κB. nih.gov

Research has also demonstrated the efficacy of 2-aminobenzothiazole derivatives in animal models of inflammation. For instance, in carrageenan-induced paw edema assays in rats, several derivatives have shown significant anti-inflammatory effects, with some compounds exhibiting potency comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac. nih.govsphinxsai.com The substitution pattern on the benzothiazole ring, such as the presence of electron-withdrawing groups like chloro (Cl) or methoxy (OCH₃) groups at various positions, has been shown to influence the degree of anti-inflammatory activity. slideshare.netresearchgate.net

| Compound | Mechanism/Test Model | Key Finding | Reference |

|---|---|---|---|

| 2-({[1-(aryl)-1H-1,2,3-triazol-4-yl]methyl}sulfanyl)-1,3-benzothiazoles | In vitro COX Inhibition | Demonstrated significant COX-2 inhibitory activity. | researchgate.net |

| Thiadiazole-benzothiazole hybrids | In vitro COX-1/COX-2 Inhibition | Compound 7 was the most potent and selective inhibitor of COX-1, with 51.36% inhibition at 100 µM. | dergipark.org.tr |

| 2-Substituted benzothiazoles | NF-κB, COX-2, iNOS Inhibition in HepG2 cells | Dose-dependently inhibited COX-2 and iNOS by suppressing the NF-κB pathway. | nih.gov |

| 5-chloro-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Showed potent anti-inflammatory activity comparable to diclofenac. | researchgate.net |

| Hydrazino benzothiazole derivative | In vitro haemolysis inhibition | Showed potent suppression of haemolysis, indicating anti-inflammatory action. | iosrjournals.org |

Neuroprotective Mechanisms

The potential of benzothiazole derivatives in the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD), is an area of active research. The multifactorial nature of AD necessitates the development of multi-target-directed ligands (MTDLs), and the benzothiazole scaffold has proven to be a suitable framework for such agents. nih.govtandfonline.com

One of the primary mechanisms involves the inhibition of key enzymes implicated in AD pathology. Certain benzothiazole derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govresearchgate.net For example, the compound pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) showed potent inhibition of these enzymes, alongside high affinity for the histamine (B1213489) H₃ receptor (H₃R), another important target in AD therapy. nih.govtandfonline.com

Another critical mechanism is the targeting of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. ijpbs.com Benzothiazole derivatives have been investigated for their ability to inhibit the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is involved in the production of Aβ peptides. ijpbs.com Molecular docking studies have identified specific derivatives, such as Thiazoloquinazolinedione, that exhibit strong binding affinity to the BACE-1 protein complex, suggesting their potential to reduce Aβ plaque formation. ijpbs.com

| Compound | Target(s) | Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|